2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione
Overview
Description
2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione is an organic compound with the molecular formula C15H17NO2 This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a dimethylaminomethylene group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione typically involves the reaction of 1,3-cyclohexanedione with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a suitable solvent such as xylene . The reaction mixture is refluxed for a specific period, usually around 2 hours, and then cooled to obtain the desired product . The product is often recrystallized from ethanol to achieve higher purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of novel derivatives with significant antimicrobial properties.
Biology: The compound’s derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Medicine: Some derivatives have been found to have higher activity compared to reference drugs, indicating their potential as novel antimicrobial agents.
Industry: The compound is also used in the synthesis of N-confused porphyrin derivatives, which have applications in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Dimethylaminomethylene-5,5-dimethylcyclohexane-1,3-dione: A similar compound with a dimethyl substitution on the cyclohexane ring.
Indane-1,3-dione: Another related compound with a similar structure but different functional groups.
Uniqueness
2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its interaction with biological targets, making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
2-(dimethylaminomethylidene)-5-phenylcyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-16(2)10-13-14(17)8-12(9-15(13)18)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDKBLQYVMASMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)CC(CC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447328 | |
Record name | 2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85302-08-5 | |
Record name | 2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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